
N-(1,3-dioxoisoindol-4-yl)-5-nitrofuran-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(1,3-dioxoisoindolin-4-yl)acetamide” is an impurity of Apremilast, which is an oral phosphodiesterase 4 inhibitor used for treating psoriatic arthritis .
Synthesis Analysis
Green and eco-friendly synthesis of N-(1,3-dioxo-2-phenylisoindolin-4-yl)acetamide derivatives were developed by reacting N-(1,3-dioxo-1,3-dihydroisobenzofuran-4-yl)acetamide with different aliphatic aromatic and heterocyclic amines under catalyst-free conditions using water as a eco-friendly solvent .Molecular Structure Analysis
Based on 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione as a raw material, a series of novel pomalidomide linked with diphenylcarbamide derivatives were synthesized. The structures of these compounds were confirmed by 1 H NMR, 13 C NMR, and MS .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include several step reactions of substitution, click reaction, and addition reaction .科学的研究の応用
Synthesis and Characterization
Diversity-Oriented Synthesis Approaches : A study highlights the synthesis of 3-oxoisoindoline-1-carboxamide derivatives through a sequential four-component Ugi reaction/oxidative nucleophilic substitution of hydrogen. This method emphasizes the nitro group's role as a directing group, showcasing high regio- and chemoselectivity under mild conditions, offering an efficient pathway for creating a variety of derivatives including those similar to N-(1,3-dioxoisoindol-4-yl)-5-nitrofuran-2-carboxamide (S. Balalaie et al., 2020).
Optically Active Polyamides Incorporation : Research on incorporating 2-(4-nitro-1,3-dioxoisoindolin-2-yl) succinic acid with aromatic diamines for creating new classes of optically active polyamides signifies the compound's application in material science. This process highlights the compound's adaptability in polymer synthesis, leading to materials with unique properties (K. Faghihi et al., 2010).
Biological Applications and Studies
Radiosensitizing and Cytotoxic Activities : A derivative study focusing on 5-nitrofuran-2- and 3-carboxamides investigated their ability as radiosensitizers and bioreductively activated cytotoxins. These compounds demonstrated significant efficiency in sensitizing hypoxic cells to the lethal effects of ionizing radiation, suggesting potential therapeutic applications in cancer treatment (M. Naylor et al., 1990).
Fluorescent Chemosensing Properties : Another application involves the development of colorimetric and fluorescent anion chemosensors based on amide moieties derived from similar compounds. These sensors showed significant response toward F- ions with high selectivity, indicating their use in detecting specific ions in various environments (S. Devaraj & M. Kandaswamy, 2013).
Drug Development and Chemical Studies
Anticancer Drug Development : The exploration of 1,3-dioxoisoindoline-5-carboxamide derivatives as T-type calcium channel blockers presents another vital area of application. Some derivatives displayed promising activity, suggesting the potential for developing new therapeutics targeting specific channels involved in disease processes (Hwa Sil Kim et al., 2007).
Synthesis of Molecular Electronic Devices : Utilizing molecules containing nitroamine redox centers in electronic devices to exhibit negative differential resistance showcases the compound's utility beyond conventional pharmaceutical applications. This innovative application opens new avenues in the field of molecular electronics (Jia Chen et al., 1999).
作用機序
Target of Action
A similar compound, apremilast, targets thePhosphodiesterase 4 (PDE4) enzyme . PDE4 is a key enzyme in the degradation of cyclic adenosine monophosphate and is centrally involved in the cytokine production of inflammatory cells, angiogenesis, and the functional properties of other cell types such as keratinocytes .
Mode of Action
Apremilast, a similar compound, binds to the catalytic site of the pde4 enzyme, thereby blocking camp degradation . This results in the modulation of the production of several pro-inflammatory cytokines and chemokines at the level of mRNA expression .
Biochemical Pathways
Apremilast, a similar compound, interferes with the production of leukotriene b4, inducible nitric oxide synthase, and matrix metalloproteinase . This results in the reduction of complex inflammatory processes, such as dendritic cell infiltration, epidermal skin thickening, and joint destruction .
Result of Action
Apremilast, a similar compound, has profound anti-inflammatory properties in animal models of inflammatory disease, as well as human chronic inflammatory diseases such as psoriasis and psoriatic arthritis .
将来の方向性
特性
IUPAC Name |
N-(1,3-dioxoisoindol-4-yl)-5-nitrofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7N3O6/c17-11-6-2-1-3-7(10(6)13(19)15-11)14-12(18)8-4-5-9(22-8)16(20)21/h1-5H,(H,14,18)(H,15,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRDHSWVANLMGQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NC(=O)C3=CC=C(O3)[N+](=O)[O-])C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-5-nitrofuran-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

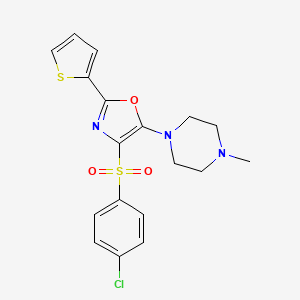
![6-{[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]amino}hexanoic acid](/img/structure/B2997432.png)
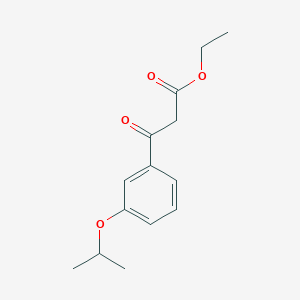
![[4-(Methoxymethyl)phenyl]methanesulfonamide](/img/structure/B2997435.png)
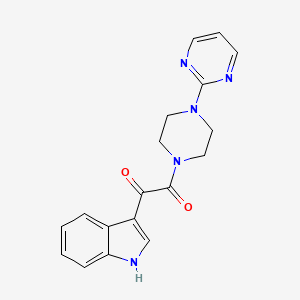
![N-[(E)-[amino-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)methylidene]amino]-2-cyanoacetamide](/img/structure/B2997438.png)
![methyl 2-[(Z)-2-(4-methoxyphenyl)hydrazono]-3-oxobutanoate](/img/structure/B2997441.png)
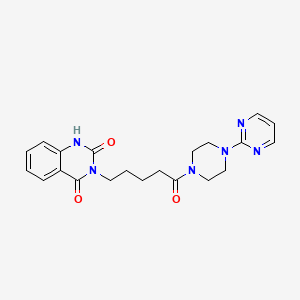
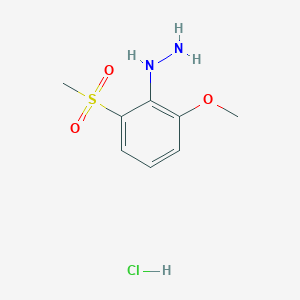
![N-(3-acetylphenyl)-2-{4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2997445.png)
![2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2997451.png)
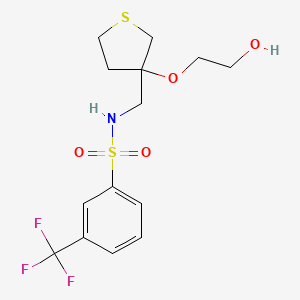
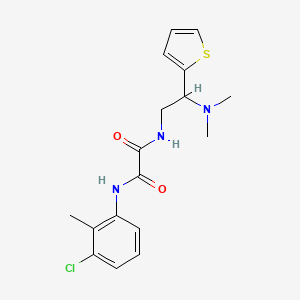
![(2E)-3-(3,4-dimethoxyphenyl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]prop-2-enamide](/img/structure/B2997454.png)